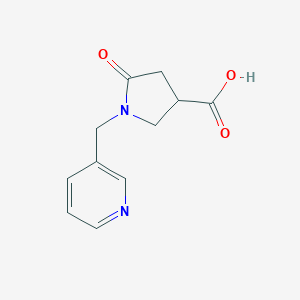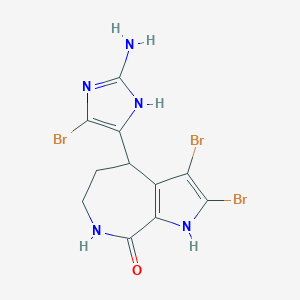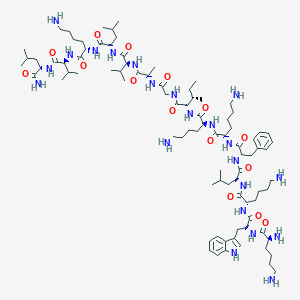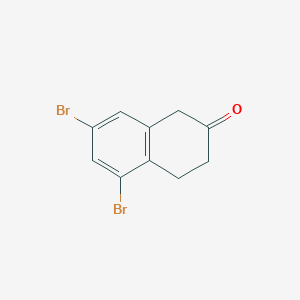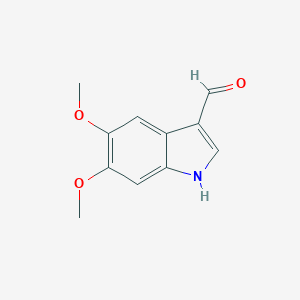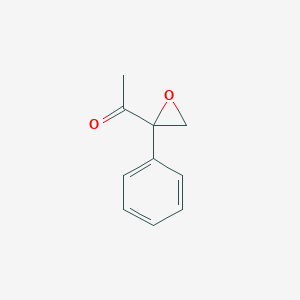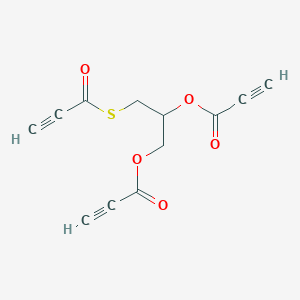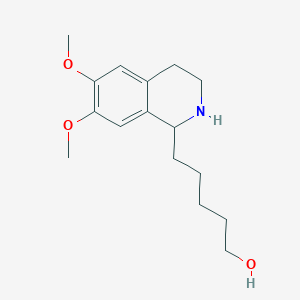
5-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)pentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)pentan-1-ol, also known as A-116, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound is a derivative of tetrahydroisoquinoline, which is a class of alkaloids commonly found in plants and animals.
Mechanism Of Action
The exact mechanism of action of 5-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)pentan-1-ol is not fully understood, but it is believed to act on the dopamine and serotonin systems in the brain. 5-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)pentan-1-ol has been shown to increase dopamine release in the nucleus accumbens, which is a key region of the brain involved in reward processing. It also appears to modulate serotonin receptor activity, which may contribute to its antidepressant effects.
Biochemical And Physiological Effects
5-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)pentan-1-ol has been shown to have a range of biochemical and physiological effects. In addition to its effects on dopamine and serotonin, it has been shown to modulate the activity of GABA and glutamate receptors in the brain. It also appears to have antioxidant properties and may help to reduce inflammation.
Advantages And Limitations For Lab Experiments
One of the main advantages of 5-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)pentan-1-ol for lab experiments is its high purity and stability. It is also relatively easy to synthesize in large quantities. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several potential future directions for research on 5-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)pentan-1-ol. One area of interest is in the development of new treatments for addiction and other psychiatric disorders. Another potential direction is in the study of 5-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)pentan-1-ol's effects on neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, there may be potential applications for 5-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)pentan-1-ol in the field of synthetic biology, such as in the development of new biosensors or drug delivery systems.
Synthesis Methods
The synthesis of 5-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)pentan-1-ol involves the condensation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline with pentan-1-ol using a Lewis acid catalyst. This method has been optimized to produce high yields of 5-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)pentan-1-ol with high purity. The resulting compound can be further purified using chromatography techniques.
Scientific Research Applications
5-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)pentan-1-ol has been studied for its potential therapeutic applications in various areas of medicine. One of the main areas of research has been in the treatment of addiction. 5-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)pentan-1-ol has been shown to have a modulating effect on the reward pathway in the brain, which may help to reduce drug-seeking behavior. Other potential therapeutic applications include the treatment of depression, anxiety, and neurodegenerative diseases.
properties
CAS RN |
148204-34-6 |
|---|---|
Product Name |
5-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)pentan-1-ol |
Molecular Formula |
C16H25NO3 |
Molecular Weight |
279.37 g/mol |
IUPAC Name |
5-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)pentan-1-ol |
InChI |
InChI=1S/C16H25NO3/c1-19-15-10-12-7-8-17-14(6-4-3-5-9-18)13(12)11-16(15)20-2/h10-11,14,17-18H,3-9H2,1-2H3 |
InChI Key |
NVTXDUGHWMXCTN-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(NCCC2=C1)CCCCCO)OC |
Canonical SMILES |
COC1=C(C=C2C(NCCC2=C1)CCCCCO)OC |
synonyms |
5-(6,7-DIMETHOXY-1,2,3,4-TETRAHYDRO-ISOQUINOLIN-1-YL)-PENTAN-1-OL |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



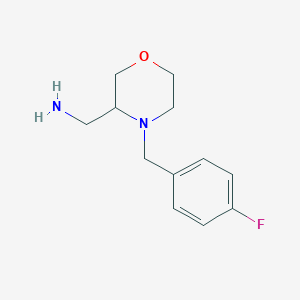
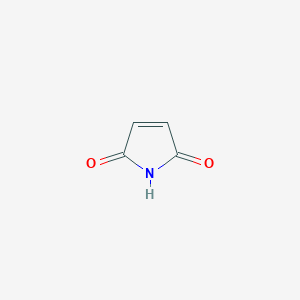

![(3R,5S,8R,9R,10S,13S,14S,17R)-13-Methyl-1,2,3,4,5,6,7,8,9,10,11,12,14,15,16,17-hexadecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B117708.png)
